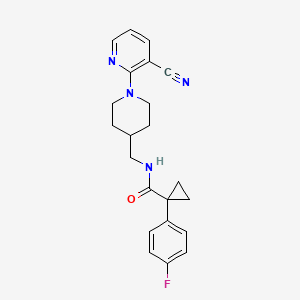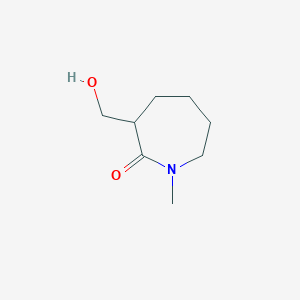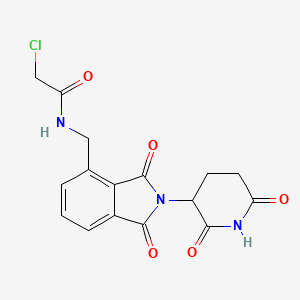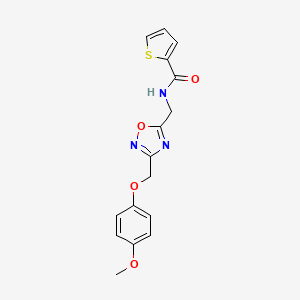![molecular formula C22H21NO4 B2480158 (6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid CAS No. 2170726-27-7](/img/structure/B2480158.png)
(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid
Descripción general
Descripción
Azaspiro compounds, such as the one , are of significant interest in the field of medicinal chemistry due to their structural uniqueness and potential biological activities. These compounds often serve as key intermediates or active moieties in the development of drugs targeting various diseases.
Synthesis Analysis
The synthesis of azaspiro compounds involves complex organic reactions that aim to create the spirocyclic structure, which is characteristic of these molecules. A study by López et al. (2020) described a catalytic and enantioselective preparation of (S)-4-methyleneprolinate, which was further transformed into the N-Boc-protected 5-azaspiro[2.4]heptane-6-carboxylic acid, a key element in the synthesis of antiviral agents like ledipasvir (López et al., 2020).
Molecular Structure Analysis
The molecular structure of azaspiro compounds is characterized by a spirocyclic framework that incorporates nitrogen within the ring system. This unique structure contributes to the compound's chemical and biological properties. Studies involving X-ray crystallography can provide detailed insights into the stereochemistry and conformation of these molecules.
Chemical Reactions and Properties
Azaspiro compounds can undergo various chemical reactions, including cycloadditions, allylic alkylations, and reductive cleavages, due to the reactive sites present in their structure. The study by Molchanov et al. (2016) on the reductive cleavage of 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates highlights the reactivity of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols (Molchanov et al., 2016).
Aplicaciones Científicas De Investigación
Antibacterial Activity
A study by Odagiri et al. (2013) focused on the synthesis of novel quinolines, including a compound with a structure similar to the one , for potent antibacterial activity against respiratory pathogens. This compound demonstrated effectiveness against a range of gram-positive and gram-negative bacteria, as well as multidrug-resistant and quinolone-resistant strains (Odagiri et al., 2013).
Synthesis of Novel Amino Acids
Radchenko et al. (2010) reported on the synthesis of novel amino acids related to this compound, emphasizing its utility in chemistry, biochemistry, and drug design. This showcases the compound's potential as a building block in creating new molecules with specific properties (Radchenko et al., 2010).
Chemical Transformations
Molchanov et al. (2016) explored the reductive cleavage and subsequent transformations of compounds including 5-oxa-6-azaspiro[2.4]heptane-1-carboxylates. This research is significant for understanding the chemical behavior and potential applications of similar spirocyclic compounds in various synthetic pathways (Molchanov et al., 2016).
Medicinal Chemistry
López et al. (2020) describe the synthesis of (S)-5-(tert-Butoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic Acid, a compound closely related to the one . This compound is highlighted for its role in the synthesis of antiviral drugs, demonstrating its significance in the field of medicinal chemistry (López et al., 2020).
Fluorescence Applications
Hirano et al. (2004) studied a novel fluorophore with characteristics beneficial for biomedical analysis. The compound discussed in the study shares structural similarities with (6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid, indicating potential applications in fluorescence-based research (Hirano et al., 2004).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
(6S)-5-(9H-fluoren-9-ylmethoxycarbonyl)-5-azaspiro[2.4]heptane-6-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO4/c24-20(25)19-11-22(9-10-22)13-23(19)21(26)27-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,24,25)/t19-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVFGNNLXLDZZLZ-IBGZPJMESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC12C[C@H](N(C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid | |
CAS RN |
2170726-27-7 | |
| Record name | (6S)-5-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5-azaspiro[2.4]heptane-6-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,5-dichloro-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)thiophene-3-carboxamide](/img/structure/B2480084.png)
![5-methyl-2-(phenylamino)-[1,2,4]triazolo[1,5-a]pyrimidin-7(3H)-one](/img/structure/B2480087.png)

![2-ethoxy-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}naphthalene-1-carboxamide](/img/structure/B2480089.png)
![3-[1-({[(Tert-butoxy)carbonyl]amino}methyl)cyclopropyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2480091.png)
![9-(2,4-dimethoxyphenyl)-1-methyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2480092.png)



